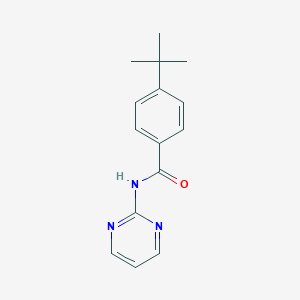

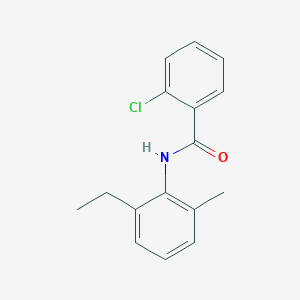

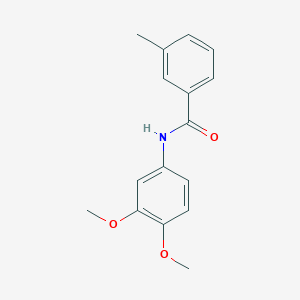

N-(3,4-dimethoxyphenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethoxyphenyl)-3-methylbenzamide, also known as TDM-1, is a targeted chemotherapy drug used in the treatment of HER2-positive breast cancer. It is an antibody-drug conjugate (ADC) that combines the specificity of a monoclonal antibody with the cytotoxicity of a chemotherapy drug. TDM-1 is composed of trastuzumab, a monoclonal antibody that targets the HER2 receptor, and DM1, a potent microtubule inhibitor.

Mecanismo De Acción

N-(3,4-dimethoxyphenyl)-3-methylbenzamide binds to the HER2 receptor on the surface of cancer cells, leading to internalization of the drug-receptor complex. Once inside the cell, the linker molecule is cleaved, releasing DM1. DM1 binds to tubulin, a protein involved in cell division, leading to inhibition of microtubule formation and cell death.

Biochemical and Physiological Effects

N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to traditional chemotherapy agents. The drug has demonstrated potent antitumor activity in both in vitro and in vivo models of HER2-positive breast cancer. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has also been shown to have a synergistic effect when combined with other HER2-targeted therapies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3,4-dimethoxyphenyl)-3-methylbenzamide has several advantages for use in laboratory experiments. The drug is highly specific for HER2-positive cancer cells, allowing for selective targeting and killing of cancer cells. N-(3,4-dimethoxyphenyl)-3-methylbenzamide is also stable in circulation, allowing for systemic delivery. However, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex molecule that requires specialized expertise for synthesis and characterization.

Direcciones Futuras

Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on several areas. First, there is a need to identify biomarkers that can predict response to N-(3,4-dimethoxyphenyl)-3-methylbenzamide treatment. Second, there is a need to develop strategies to overcome resistance to N-(3,4-dimethoxyphenyl)-3-methylbenzamide. Third, there is a need to investigate the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in combination with other targeted therapies. Finally, there is a need to explore the use of N-(3,4-dimethoxyphenyl)-3-methylbenzamide in other types of HER2-positive cancers, such as gastric and lung cancer.

In conclusion, N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a promising targeted chemotherapy drug for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents and has been approved for clinical use. Future research on N-(3,4-dimethoxyphenyl)-3-methylbenzamide may focus on identifying biomarkers, overcoming resistance, and exploring the use of the drug in combination with other targeted therapies.

Métodos De Síntesis

The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker molecule is designed to be stable in circulation and release DM1 only after internalization by HER2-positive cancer cells. The synthesis of N-(3,4-dimethoxyphenyl)-3-methylbenzamide is a complex process that requires expertise in both antibody engineering and organic chemistry.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. The drug has demonstrated superior efficacy and safety compared to traditional chemotherapy agents. N-(3,4-dimethoxyphenyl)-3-methylbenzamide has been approved by the FDA for the treatment of metastatic HER2-positive breast cancer that has progressed after treatment with trastuzumab and a taxane.

Propiedades

Fórmula molecular |

C16H17NO3 |

|---|---|

Peso molecular |

271.31 g/mol |

Nombre IUPAC |

N-(3,4-dimethoxyphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-12(9-11)16(18)17-13-7-8-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H,17,18) |

Clave InChI |

ZKFZXZMREQBOBV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

SMILES canónico |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)